molecular formula C15H13NO B8005434 4-methoxy-2-phenyl-1H-indole

4-methoxy-2-phenyl-1H-indole

Cat. No.: B8005434
M. Wt: 223.27 g/mol
InChI Key: AAPHUIZKPYSMMM-UHFFFAOYSA-N
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Description

4-Methoxy-2-phenyl-1H-indole is a heterocyclic compound characterized by an indole scaffold substituted with a methoxy group at the 4-position and a phenyl group at the 2-position (Figure 1). Its molecular formula is C₁₅H₁₃NO, with a molecular weight of 223.27 g/mol.

Properties

IUPAC Name

4-methoxy-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-15-9-5-8-13-12(15)10-14(16-13)11-6-3-2-4-7-11/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPHUIZKPYSMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-phenyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of 4-methoxyphenylhydrazine with benzaldehyde under acidic conditions can yield 4-methoxy-2-phenyl-1H-indole .

Industrial Production Methods: Industrial production of 4-methoxy-2-phenyl-1H-indole typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The indole ring can be reduced to form dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products:

    Oxidation: 4-methoxy-2-phenyl-1H-indole-3-carboxylic acid.

    Reduction: 4-methoxy-2-phenyl-1,2-dihydro-1H-indole.

    Substitution: 3-acetyl-4-methoxy-2-phenyl-1H-indole.

Scientific Research Applications

Chemical Synthesis

4-Methoxy-2-phenyl-1H-indole serves as a building block in the synthesis of complex organic molecules. It is utilized in the development of various derivatives through reactions such as oxidation, reduction, and substitution. For instance:

  • Oxidation : This compound can be transformed into 3-carboxylic acid derivatives.
  • Reduction : It can yield 4-methoxy-2-phenyl-1,2-dihydro-1H-indole.
  • Substitution : Products like 3-acetyl-4-methoxy-2-phenyl-1H-indole can be synthesized.

Biological Activities

Research indicates that 4-methoxy-2-phenyl-1H-indole exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism involves interaction with bacterial enzymes such as topoisomerase IV and DNA gyrase .
  • Anticancer Activity : The compound has been investigated for its anticancer properties against several cancer cell lines. It is believed to affect molecular pathways involved in cell proliferation and apoptosis, making it a candidate for further development as an anti-cancer agent .

Medicinal Applications

4-Methoxy-2-phenyl-1H-indole has garnered attention in medicinal chemistry due to its potential as a therapeutic agent . Its derivatives have been studied for:

  • Anti-inflammatory Effects : Some studies highlight its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The presence of certain substituents on the phenyl ring enhances its anti-inflammatory activity .
  • Neuroprotective Effects : There is ongoing research into the neuroprotective properties of this compound, particularly regarding its ability to mitigate oxidative stress and inflammation in neuronal cells .

Material Science

In addition to its biological applications, 4-methoxy-2-phenyl-1H-indole is being explored in material science :

  • It is used in the synthesis of organic materials such as conducting polymers and fluorescent dyes due to its favorable electronic properties like high electron mobility and thermal stability .

Case Studies and Research Findings

Several studies underscore the versatility and potential of 4-methoxy-2-phenyl-1H-indole:

StudyFindings
Westwell et al. (2013)Synthesized various indole derivatives and evaluated their antibacterial activity against multidrug-resistant strains, highlighting the efficacy of 4-methoxy derivatives .
Dhaneesh et al. (2023)Reviewed the biological potential of 2-phenyl indole derivatives, emphasizing their anticancer and antimicrobial activities along with structure–activity relationships .
PMC Article (2023)Investigated the synthesis of indole derivatives and their cytotoxic effects against Mycobacterium tuberculosis, showcasing the compound's broad-spectrum activity .

Mechanism of Action

The mechanism of action of 4-methoxy-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 4-methoxy-2-phenyl-1H-indole are influenced by substituent variations. Below is a comparative analysis with key analogs:

Structural Modifications and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
4-Methoxy-2-phenyl-1H-indole -OCH₃ (4), -Ph (2) 223.27 Not reported N/A
4-Methoxy-2-phenyl-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole -S-(3,4,5-trimethoxyphenyl) (3) 421.51 133–136 42
(4-Methoxy-2-phenyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)-methanone -CO-(3,4,5-trimethoxyphenyl) (3) 417.45 144–146 49
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole -OCH₃ (5), -SO₂CH₃ (4) 313.36 Not reported Not given
4-Chloro-2-phenyl-1H-indole -Cl (4) 213.67 Not reported Not given

Key Observations :

  • Electron-Donating vs. In contrast, chloro (-Cl) substituents (e.g., 4-chloro-2-phenyl-1H-indole) may reduce electron density, altering reactivity .
  • Melting Points: Derivatives with bulky substituents (e.g., thio or methanone groups at position 3) exhibit higher melting points due to increased molecular rigidity .
Anticancer Potential
  • Tubulin Inhibition: Compound 2.10 (4-methoxy-2-phenyl-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole) demonstrates nanomolar IC₅₀ values against cancer cell lines, attributed to its sulfur-linked trimethoxyphenyl group, which mimics colchicine-binding sites on tubulin .
  • Selectivity : The 5-methoxy analog in showed high potency and selectivity, suggesting that substituent position significantly impacts target specificity .

Spectroscopic and Analytical Data

  • NMR Spectroscopy : The methoxy group in 4-methoxy-2-phenyl-1H-indole appears as a singlet at δ 3.66–3.78 ppm in $^1$H NMR, while aromatic protons resonate between δ 6.44–8.52 ppm .
  • IR Spectroscopy : N-H stretches for indole derivatives are observed near 3261 cm⁻¹ , confirming the presence of the indole NH group .

Biological Activity

4-Methoxy-2-phenyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

4-Methoxy-2-phenyl-1H-indole features a methoxy group at the fourth position and a phenyl group at the second position of the indole ring. This unique substitution pattern contributes to its distinct chemical and biological properties compared to related compounds. For instance:

Compound NameStructure Description
4-Methoxy-2-phenyl-1H-indoleMethoxy at C4, phenyl at C2 of the indole ring
4-Methoxy-1H-indoleLacks phenyl group at C2
2-Phenyl-1H-indoleLacks methoxy group at C4
4-Methoxy-3-phenyl-1H-indolePhenyl group at C3 instead of C2

This structural diversity affects their biological activities, making 4-methoxy-2-phenyl-1H-indole particularly noteworthy for further investigation.

The biological activity of 4-methoxy-2-phenyl-1H-indole is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, influencing several biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), with IC50 values ranging from 2.5 to 10.1 µM, indicating its potential as an anti-diabetic agent by modulating insulin signaling pathways .
  • Cell Cycle Arrest : Research has demonstrated that it can induce G2/M phase arrest in cancer cell lines, leading to apoptosis, thus showcasing its potential as an anticancer agent .

Anticancer Activity

Studies have highlighted the effectiveness of 4-methoxy-2-phenyl-1H-indole against various cancer cell lines:

  • Cytotoxicity : The compound has shown significant cytotoxic effects on multi-drug-resistant cell lines such as NCI/ADR-RES and Messa/Dx5, with IC50 values indicating potent growth inhibition .
  • Apoptosis Induction : In vitro assays confirmed that treatment with this compound leads to early and late apoptotic features in colon carcinoma cells, indicating its role in promoting programmed cell death .

Antimicrobial Activity

Preliminary studies suggest that 4-methoxy-2-phenyl-1H-indole possesses antimicrobial properties, although detailed investigations are needed to characterize its spectrum of activity and mechanism.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of 4-methoxy-2-phenyl-1H-indole:

  • Study on PTP1B Inhibition : A study demonstrated that derivatives of this compound exhibited strong inhibition against PTP1B, suggesting potential applications in diabetes management .
  • Cell Cycle Studies : Research indicated that the compound led to significant cell cycle arrest in HeLa cells, with over 80% of cells arrested in the G2/M phase at concentrations as low as 20 nM .
  • Molecular Docking Studies : Computational analyses have shown favorable binding interactions between 4-methoxy-2-phenyl-1H-indole and target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .

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